![molecular formula C22H18ClFN2O4S2 B2607118 N-(4-chlorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)-N-(furan-2-ylmethyl)butanamide CAS No. 922389-48-8](/img/structure/B2607118.png)
N-(4-chlorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)-N-(furan-2-ylmethyl)butanamide
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Description
N-(4-chlorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)-N-(furan-2-ylmethyl)butanamide is a useful research compound. Its molecular formula is C22H18ClFN2O4S2 and its molecular weight is 492.96. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)-N-(furan-2-ylmethyl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)-N-(furan-2-ylmethyl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Bioactivity
N-(4-chlorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)-N-(furan-2-ylmethyl)butanamide is a compound of interest due to its structural complexity and potential bioactivity. The compound's synthesis and applications in scientific research mainly revolve around exploring its biological activities, such as antiviral, anticonvulsant, and anticancer properties, as well as its utility in the synthesis of novel chemical entities.
Antiviral Activity
The synthesis of derivatives related to the compound has shown certain anti-tobacco mosaic virus activity, indicating its potential as an antiviral agent. The method involves a multi-step synthesis process, starting from 4-chlorobenzoic acid to yield novel sulfonamide derivatives with confirmed structures via NMR, IR, and elemental analysis (Chen et al., 2010).
Anticonvulsant Agents
Derivatives of heterocyclic compounds containing a sulfonamide thiazole moiety have been synthesized and evaluated for their anticonvulsant activity. Some synthesized compounds showed protection against picrotoxin-induced convulsion, highlighting the therapeutic potential of these derivatives in managing convulsive disorders (Farag et al., 2012).
Anticancer Activity
The synthesis of related compounds has also been explored for anticancer activities. For example, derivatives of benzothiazol and thiadiazol were prepared and exhibited moderate antitumor activity against malignant tumor cells, with certain cell lines showing significant sensitivity to these compounds (Horishny & Matiychuk, 2020).
Anti-inflammatory and Antinociceptive Properties
Thiazolopyrimidine derivatives have been synthesized and evaluated for their antinociceptive and anti-inflammatory properties. These studies reveal the potential of such compounds in developing new treatments for inflammation and pain (Selvam et al., 2012).
properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-4-(4-fluorophenyl)sulfonyl-N-(furan-2-ylmethyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClFN2O4S2/c23-18-5-1-6-19-21(18)25-22(31-19)26(14-16-4-2-12-30-16)20(27)7-3-13-32(28,29)17-10-8-15(24)9-11-17/h1-2,4-6,8-12H,3,7,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVZMSWOLXROGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(S2)N(CC3=CC=CO3)C(=O)CCCS(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClFN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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